Cas no 31148-60-4 (27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)-)

27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)- structure
31148-60-4 structure
Produktname:27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)-
CAS-Nr.:31148-60-4
MF:C43H48N4O6
MW:716.864431381226
CID:315337
PubChem ID:441539

27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)-
    • subsessiline
    • Grandifoline
    • BDBM50044111
    • methyl ent-6beta,21;8beta,2';6'beta,21'-triepoxy-17'-methoxy-2,3-didehydro-(7alphaC4'',3'beta)-3',4''-dihydro-2'H-spiro[aspidospermidine-7,5''-pyrido[1',2',3':1,2,3]aspidospermidine]-3-carboxylate
    • methyl (1R,2R,6R,17R,21R,23R,31R,37S,41R,43S,46S,47R)-26-methoxy-3,22,38-trioxa-10,20,24,34-tetrazatetradecacyclo[22.20.1.16,17.131,34.01,21.02,6.09,17.011,16.023,31.023,43.025,30.037,41.020,47.041,46]heptatetraconta-8,11,13,15,25(30),26,28-heptaene-8-carboxylate
    • CHEMBL3325767
    • Q27105743
    • Subssesiline
    • 31148-60-4
    • methyl ent-6beta,21
    • 6'beta,21'-triepoxy-17'-methoxy-2,3-didehydro-(7alphaC4'',3'beta)-3',4''-dihydro-2'H-spiro[aspidospermidine-7,5''-pyrido[1',2',3':1,2,3]aspidospermidine]-3-carboxylate
    • 8beta,2'
    • C08433
    • Amataine
    • CHEBI:2625
    • Inchi: InChI=1S/C43H48N4O6/c1-49-29-9-5-7-27-31(29)47-23-40-21-24-20-38-13-18-51-30(38)10-15-45-16-12-42(27,35(38)45)43(24,47)53-37(40)46-17-11-41-26-6-3-4-8-28(26)44-32(41)25(33(48)50-2)22-39(34(41)46)14-19-52-36(39)40/h3-9,24,30,34-37,44H,10-23H2,1-2H3/t24?,30-,34-,35-,36+,37?,38+,39-,40+,41-,42+,43+/m0/s1
    • InChI-Schlüssel: RZBFPDQKWUWUCK-SAXDTXNISA-N
    • Lächelt: COC(C1C[C@]23CCO[C@H]2[C@@]24CC5[C@@]6(N(C2)C2C(=CC=CC=2[C@]26CCN6[C@H]2[C@@]2(C5)CCO[C@H]2CC6)OC)OC4N2CC[C@]4([C@H]32)C2=CC=CC=C2NC=14)=O

Berechnete Eigenschaften

  • Genaue Masse: 716.357
  • Monoisotopenmasse: 716.357
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 53
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 1730
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 12
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 85A^2
  • XLogP3: 4.5

Experimentelle Eigenschaften

  • Dichte: 1.5
  • Siedepunkt: °Cat760mmHg
  • Flammpunkt: °C
  • Brechungsindex: 1.749

27aH-10b,26-Methano-10aH,11H,20H,24bH,28aH-furo[2',3':7,8]indolizino[8,1-cd]furo[2'',3'':4',4'a]indolo[2'',3'':7',8']pyrrolo[1'',2'',3'':1',8']quino[3',2':5,6][1,3]oxazino[3,2-l]carbazole-6-carboxylicacid, 5,7,8,9,17,18,21,21a,23,24,25,26,29,30-tetradecahydro-13-methoxy-, methylester, (7aR,10aR,10bR,16bR,21aS,24aR,24bS,26S,26aR,27aR,30aR)- Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Synrise Material Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Synrise Material Co. Ltd.